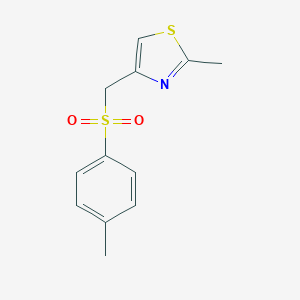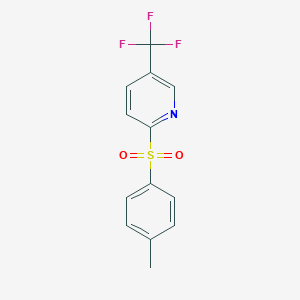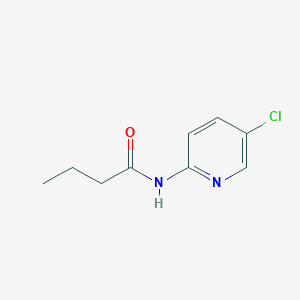
3,3-Dimethyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid, also known as DPOP, is a chemical compound that has gained significant attention in the scientific community. This compound is a derivative of the well-known drug, gabapentin, and has been found to have potential applications in the field of neuroscience and pharmacology.
Mecanismo De Acción
The exact mechanism of action of 3,3-Dimethyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid is not fully understood. However, it is believed to work by binding to the alpha-2-delta subunit of voltage-gated calcium channels, which reduces the release of neurotransmitters that are involved in pain signaling. This compound has also been found to increase the levels of GABA, which is an inhibitory neurotransmitter that helps to reduce anxiety and promote relaxation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and neuronal damage in animal models of neuropathic pain. This compound has also been found to have a positive effect on mood, reducing anxiety and depression-like behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,3-Dimethyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid in lab experiments is its high purity and yield. This compound has been synthesized using optimized conditions, making it a reliable and consistent source of the compound. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer to animals in certain experiments.
Direcciones Futuras
There are several future directions for research on 3,3-Dimethyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different neurotransmitter systems. Finally, there is a need for more studies on the safety and efficacy of this compound in humans, as most of the current research has been conducted on animal models.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of neuroscience and pharmacology. Its anticonvulsant, anxiolytic, and analgesic properties make it a promising alternative to other drugs with similar effects. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 3,3-Dimethyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid involves the reaction of gabapentin with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The synthesis of this compound has been optimized to produce high yields of pure product, making it a viable option for further research.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid has shown potential applications in the field of neuroscience and pharmacology. It has been found to have anticonvulsant, anxiolytic, and analgesic properties. This compound has also been shown to be effective in treating neuropathic pain, which is a type of chronic pain that is difficult to treat with conventional pain relievers. Furthermore, this compound has been found to have a low potential for abuse, making it a promising alternative to other drugs with similar effects.
Propiedades
Fórmula molecular |
C17H24N2O3 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
3,3-dimethyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,13-16(21)22)12-15(20)19-10-8-18(9-11-19)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3,(H,21,22) |
Clave InChI |
WTUFKFOOUNUSPG-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)N1CCN(CC1)C2=CC=CC=C2)CC(=O)O |
SMILES canónico |
CC(C)(CC(=O)N1CCN(CC1)C2=CC=CC=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274561.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274562.png)


![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B274583.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B274588.png)
![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B274597.png)

![4-tert-butyl-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B274599.png)
![7-Tert-butyl-2-(furan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B274608.png)
![3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one](/img/structure/B274619.png)
![4-[5-(benzylthio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B274620.png)
